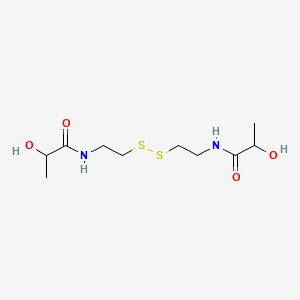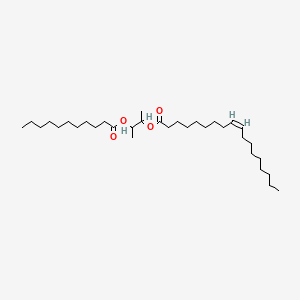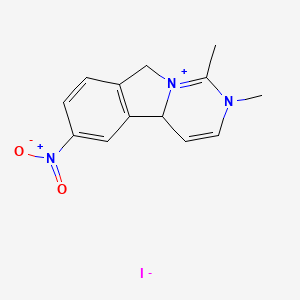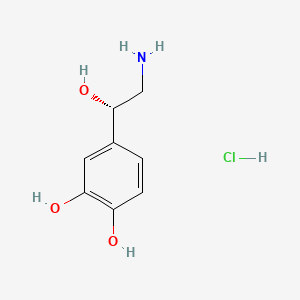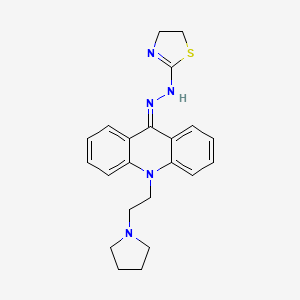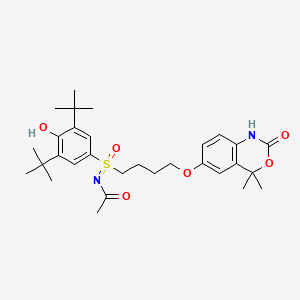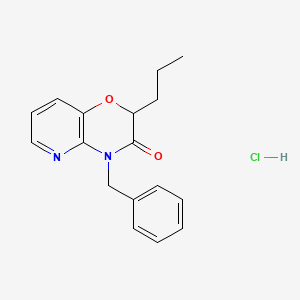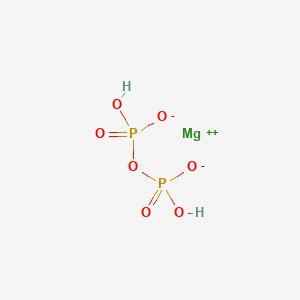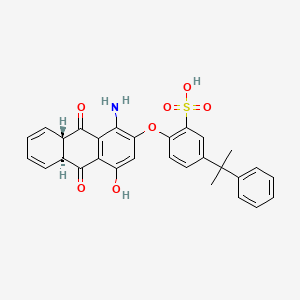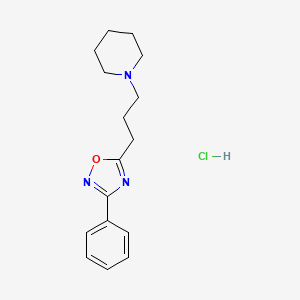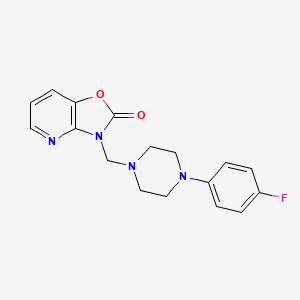
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of 3-Benzofurancarboxylic acid derivatives. One common method includes the reaction of 3-Benzofurancarboxylic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl ketone.
Reduction: Formation of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms. The cytotoxic effects against cancer cells could be due to the induction of apoptosis or inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiodarone: An antiarrhythmic drug with antifungal properties.
Benziodarone: A vasodilator with similar structural features.
Benzbromarone: Used to lower uric acid levels and treat gout.
Uniqueness
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific ester functional group and the presence of both hydroxyl and diethylaminoethyl groups. These structural features contribute to its distinct chemical reactivity and biological activities compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
114829-20-8 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-4-17(5-2)8-9-20-16(19)15-11(3)21-14-7-6-12(18)10-13(14)15/h6-7,10,18H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
HRLWPIDNRTVOHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


